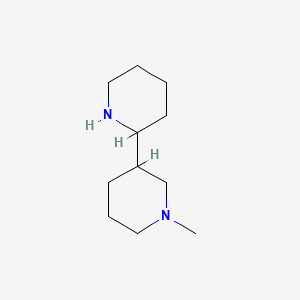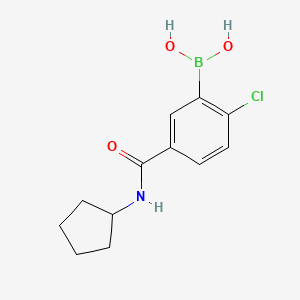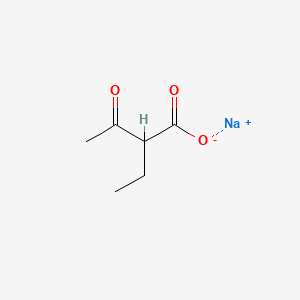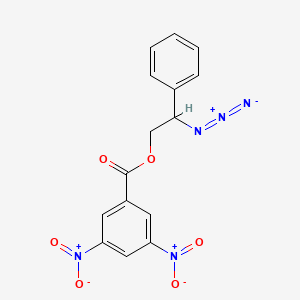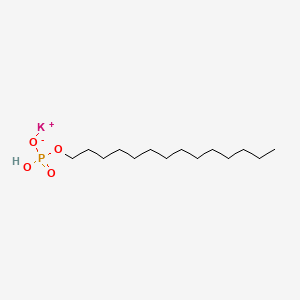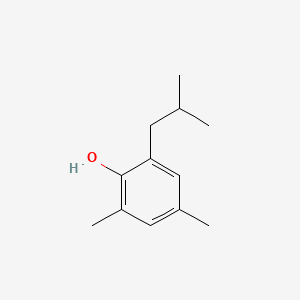
6-(2-Methylpropyl)-2,4-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylpropyl)-2,4-xylenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two methyl groups and a 2-methylpropyl group. This compound is known for its antiseptic properties and is often used in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropyl)-2,4-xylenol typically involves the alkylation of 2,4-xylenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2,4-xylenol and isobutylene are combined with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to around 100-150°C under pressure to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-(2-Methylpropyl)-2,4-xylenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 6-(2-Methylpropyl)-2,4-xylenol is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in formulations to test its efficacy against various bacterial and fungal strains.
Medicine: The antiseptic properties of this compound make it valuable in medical applications. It is used in disinfectants and antiseptic solutions for wound care and surgical instruments.
Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to inhibit microbial growth makes it useful in preserving industrial products.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylpropyl)-2,4-xylenol primarily involves its interaction with microbial cell membranes. The hydroxyl group in the compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is particularly effective against gram-positive bacteria and certain fungi.
Comparación Con Compuestos Similares
2,4-Dimethylphenol: Similar structure but lacks the 2-methylpropyl group.
4-Isopropyl-2-methylphenol: Similar structure with an isopropyl group instead of a 2-methylpropyl group.
2,4,6-Trimethylphenol: Contains an additional methyl group compared to 6-(2-Methylpropyl)-2,4-xylenol.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which enhances its lipophilicity and antimicrobial properties. This structural feature distinguishes it from other similar phenolic compounds and contributes to its effectiveness in various applications.
Propiedades
Número CAS |
90474-45-6 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)5-11-7-9(3)6-10(4)12(11)13/h6-8,13H,5H2,1-4H3 |
Clave InChI |
YPMUOXXJXLOQSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CC(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




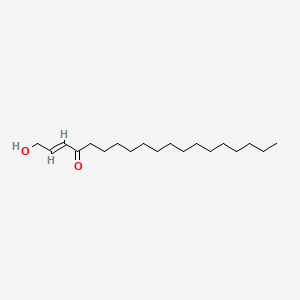


![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
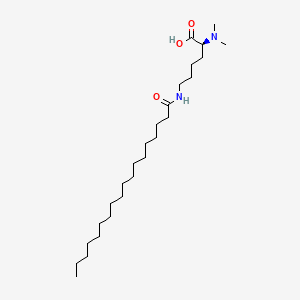
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)
